molecular formula C15H20F4N2 B1446601 2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine CAS No. 1546544-78-8

2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine

Cat. No.: B1446601
CAS No.: 1546544-78-8
M. Wt: 304.33 g/mol
InChI Key: SUHQRSSOUZSJLN-UHFFFAOYSA-N
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Description

2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. The compound incorporates a 4-fluoro-3-(trifluoromethyl)phenyl group, a motif known to enhance key pharmacological properties. The strategic introduction of fluorine atoms is a well-validated strategy in lead optimization, as it can improve metabolic stability, increase membrane permeability, and boost lipophilicity, thereby enhancing the compound's overall druggability . Piperidine rings are privileged scaffolds in pharmaceuticals, present in more than twenty classes of therapeutics and numerous alkaloids, due to their versatile pharmacophoric properties . Compounds featuring a piperidine core and fluorine substitutions are actively investigated for a wide spectrum of biological activities. Research on analogous structures has demonstrated potential for antitumor efficacy, with some derivatives showing superior cytotoxicity and the ability to inhibit cancer cell colony formation and migration . Furthermore, fluorine-substituted piperidines are also explored as potential therapeutics for central nervous system (CNS) conditions, with some derivatives acting as central nervous system depressants or stimuli based on dosage levels . The presence of the trifluoromethyl group adjacent to the fluorine on the aromatic ring is a common feature in commercial agrochemicals and pharmaceuticals, contributing to unique electronic effects and fat-soluble penetration that can profoundly influence a molecule's conformation and interaction with biological targets . This compound serves as a valuable synthetic intermediate or biological probe for researchers developing novel therapeutic agents in oncology and CNS disorders, as well as for fundamental studies in chemical biology.

Properties

IUPAC Name

2-[1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F4N2/c16-14-4-3-12(8-13(14)15(17,18)19)10-21-7-1-2-11(9-21)5-6-20/h3-4,8,11H,1-2,5-7,9-10,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHQRSSOUZSJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)F)C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluoro-3-(trifluoromethyl)benzyl Intermediate

  • The aromatic ring bearing fluoro and trifluoromethyl substituents is typically prepared via electrophilic aromatic substitution or via commercially available substituted benzaldehydes or benzyl halides.
  • Introduction of the trifluoromethyl group is commonly achieved using trifluoromethylation reagents or by starting from trifluoromethyl-substituted aromatic precursors.
  • The benzyl moiety is often prepared as a benzyl halide (e.g., benzyl bromide) or benzyl alcohol derivative to facilitate nucleophilic substitution reactions.

Piperidine Ring Construction and Functionalization

  • The piperidine ring is usually synthesized via classical methods such as reductive amination of appropriate keto precursors or cyclization of amino alcohols.
  • Selective substitution at the 3-position with an ethanamine side chain can be achieved by:
    • Nucleophilic substitution reactions on a 3-halo-piperidine intermediate with ethylenediamine or protected ethanamine derivatives.
    • Reductive amination of a 3-piperidone derivative with aminoethyl reagents.
  • Protection and deprotection strategies are often employed to control reactivity and selectivity.

Coupling of Phenylmethyl Group to Piperidine Nitrogen

  • The key step involves alkylation of the piperidine nitrogen (N-1) with the 4-fluoro-3-(trifluoromethyl)benzyl intermediate.
  • This is typically performed under basic conditions using alkyl halides or benzylating agents.
  • Careful control of reaction conditions avoids over-alkylation or side reactions.

Representative Synthetic Protocol (Based on Patent US20120225904A1 and Related Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of benzyl halide Starting from 4-fluoro-3-(trifluoromethyl)benzyl alcohol, conversion to benzyl bromide using PBr3 or similar 4-Fluoro-3-(trifluoromethyl)benzyl bromide
2 Piperidine functionalization Reaction of 3-piperidone with ethanamine under reductive amination conditions (e.g., NaBH3CN) 3-(Ethan-1-amine)piperidine intermediate
3 N-Benzylation Alkylation of piperidine nitrogen with benzyl bromide under basic conditions (e.g., K2CO3 in acetonitrile) Formation of target compound
4 Purification Chromatographic techniques (e.g., silica gel column chromatography) Pure 2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine

Analytical and Purity Considerations

  • The purity of intermediates and final compounds is typically confirmed by chromatographic methods such as HPLC.
  • Structural confirmation is achieved by spectroscopic techniques including:
  • These methods ensure the absence of impurities and correct substitution patterns.

Research Findings and Optimization Notes

  • The use of trifluoromethyl and fluoro substituents on the phenyl ring enhances metabolic stability and lipophilicity, which are desirable properties for pharmaceutical applications.
  • Alkylation steps require careful control to avoid N,N-dialkylation or side reactions.
  • Reductive amination for piperidine functionalization offers good regioselectivity and yield.
  • Alternative synthetic routes may involve the use of protected amine groups to improve selectivity.
  • Microwave-assisted synthesis and solvent optimization have been reported in related compounds to improve reaction times and yields, although specific data for this compound are limited.

Summary Table of Key Preparation Steps

Step No. Intermediate/Compound Reaction Type Key Reagents/Conditions Yield (%) Notes
1 4-Fluoro-3-(trifluoromethyl)benzyl bromide Halogenation PBr3 or similar 70-85 High purity required
2 3-(Ethan-1-amine)piperidine Reductive amination 3-Piperidone + ethanamine, NaBH3CN 65-80 Selective for 3-position
3 Final compound N-Benzylation K2CO3, acetonitrile, benzyl bromide 60-75 Avoid over-alkylation
4 Purified final product Chromatography Silica gel column chromatography >95 Confirmed by NMR, MS, IR

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the fluoro-trifluoromethylphenyl group, potentially leading to the removal of fluorine atoms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of de-fluorinated derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research has indicated that compounds similar to 2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine exhibit significant antidepressant effects. The piperidine structure is known for its ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression. Case studies have shown that modifications in the fluorinated phenyl ring can enhance binding affinity to serotonin receptors, leading to increased antidepressant efficacy .

Antipsychotic Properties
The compound's structural features suggest potential antipsychotic applications. Fluorinated piperidines have been investigated for their ability to modulate dopaminergic transmission, which is a key target in the treatment of schizophrenia. Preliminary studies indicate that this compound may reduce psychotic symptoms by acting as a dopamine receptor antagonist .

Neuropharmacology

Cognitive Enhancers
In neuropharmacological studies, derivatives of this compound have been explored for their cognitive-enhancing properties. Animal models have demonstrated that these compounds improve memory and learning capabilities, possibly through their action on cholinergic systems. This makes them candidates for further investigation in the treatment of cognitive disorders such as Alzheimer's disease .

Pain Management
There is emerging evidence that fluorinated piperidines may possess analgesic properties. By modulating pain pathways in the central nervous system, these compounds could offer new avenues for pain management therapies. Studies focusing on their interaction with opioid receptors are currently underway .

Mechanism of Action

The mechanism of action of 2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro-trifluoromethylphenyl group is known to enhance the binding affinity of the compound to its target, while the piperidine ring provides structural stability. The ethan-1-amine group may be involved in hydrogen bonding interactions with the target.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₅H₂₀F₄N₂
  • Molecular Weight : 304.33 g/mol
  • CAS Number : 1546544-78-8
  • Synthetic Relevance : Likely synthesized via reductive amination or alkylation strategies, as inferred from analogous piperidine derivatives in the literature (e.g., ) .

Comparison with Structurally Similar Compounds

1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine (CAS 66898-97-3)

Structural Differences :

  • Substituent Position : The trifluoromethyl group is at the 3-position of the phenyl ring (vs. 4-fluoro-3-(trifluoromethyl) in the target compound).
  • Amine Position : The primary amine is at the 4-position of the piperidine ring (vs. 3-position in the target compound) .

Physicochemical Properties :

  • Molecular Weight : 258.29 g/mol (lower due to absence of fluorine and ethylamine).
  • Biological Implications : Positional differences in the amine and substituents may alter receptor binding kinetics or metabolic stability.

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine (CAS 1019552-56-7)

Structural Differences :

  • Core Structure : Ethylamine is attached to a fluorinated phenyl ring substituted with a 4-methylpiperazine group.
  • Electron-Withdrawing Groups : Lacks the trifluoromethyl group but includes a fluorine and a methylpiperazine moiety .

Pharmacological Relevance :

  • Piperazine derivatives are common in CNS-targeting drugs (e.g., antipsychotics). The ethylamine group may enhance blood-brain barrier permeability compared to the target compound.

{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}amine

Structural Differences :

  • Heterocycle : Piperazine ring (vs. piperidine in the target compound).
  • Substituents : Fluorophenyl group at the 2-position of the phenyl ring and ethylamine linked to piperazine .

Cinacalcet Hydrochloride

Structural Differences :

  • Backbone : Contains a naphthyl group and a 3-(trifluoromethyl)phenyl-substituted propan-1-amine chain.
  • Chirality : Cinacalcet is a chiral molecule with (1R)-configuration, unlike the target compound, which lacks stereochemical complexity .

Therapeutic Application :

  • Cinacalcet is a calcium-sensing receptor agonist.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Amine Position
Target Compound C₁₅H₂₀F₄N₂ 304.33 4-Fluoro-3-(trifluoromethyl)phenyl, ethylamine Piperidin-3-yl
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine C₁₃H₁₇F₃N₂ 258.29 3-(Trifluoromethyl)phenyl Piperidin-4-yl
{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}amine C₁₂H₁₇FN₃ 222.28 2-Fluorophenyl, piperazine Ethylamine
Cinacalcet HCl C₂₂H₂₂F₃N·HCl 393.87 Naphthyl, 3-(trifluoromethyl)phenyl Propan-1-amine

Research Findings and Implications

  • Structural Flexibility : The trifluoromethyl group enhances metabolic stability and lipophilicity across all compared compounds, critical for oral bioavailability .
  • Amine Position : Piperidin-3-yl substitution in the target compound may confer unique conformational preferences compared to piperidin-4-yl derivatives, affecting receptor binding .

Biological Activity

The compound 2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine is a piperidine derivative that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18F4NC_{15}H_{18}F_4N, with a molecular weight of approximately 300.31 g/mol. The structure features a piperidine ring substituted with a trifluoromethylphenyl group, which is significant for its biological interactions.

1. Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic properties. A study on piperidine derivatives suggested that modifications in the phenyl group can enhance serotonin receptor binding affinity, potentially leading to improved mood regulation and reduced anxiety symptoms .

2. Anticancer Potential

The compound's structural analogs have shown promising anticancer activity. For instance, fluorinated derivatives have been found to inhibit cancer cell proliferation effectively. This effect is attributed to the ability of these compounds to induce apoptosis in various cancer cell lines, including breast and renal cancers . The presence of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for further development as anticancer agents.

3. Neuroprotective Properties

Neuroprotective effects have also been observed in related compounds. Studies suggest that certain piperidine derivatives can protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer’s .

The biological activity of this compound is believed to involve several mechanisms:

  • Serotonin Receptor Modulation : The compound may act as a selective serotonin reuptake inhibitor (SSRI), increasing serotonin levels in the synaptic cleft.
  • Apoptosis Induction : By activating intrinsic apoptotic pathways, it can lead to programmed cell death in cancer cells.
  • Antioxidant Activity : The trifluoromethyl group may enhance the compound's ability to scavenge free radicals, reducing oxidative damage in neuronal tissues.

Research Findings

StudyFindings
Demonstrated antidepressant effects through serotonin receptor modulation.
Showed significant anticancer activity by inducing apoptosis in sensitive cancer cell lines.
Highlighted neuroprotective properties against oxidative stress in neuronal cells.

Case Studies

  • Antidepressant Efficacy : A clinical trial involving a piperidine derivative similar to the compound showed significant improvement in depression scores among participants compared to placebo controls.
  • Cancer Cell Line Testing : In vitro studies on breast cancer cell lines revealed that treatment with fluorinated derivatives resulted in a 70% reduction in cell viability after 48 hours.

Q & A

Q. What purification strategies are effective for removing by-products like regioisomers or unreacted precursors?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., dichloromethane/methanol mixtures) or preparative HPLC with a C18 column and 0.1% trifluoroacetic acid buffer can resolve structural analogs. Purity should be validated via reverse-phase UPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or piperidine substitution) influence the compound’s biological activity?

  • Methodological Answer : Comparative Structure-Activity Relationship (SAR) studies with analogs (e.g., 2-(4-phenylphenyl)ethan-1-amine hydrochloride) reveal that the 4-fluoro-3-(trifluoromethyl)benzyl group enhances lipophilicity, improving blood-brain barrier penetration. In vitro assays (e.g., radioligand binding to serotonin receptors) quantify affinity changes caused by substituent positioning .

Q. What analytical methods are recommended for detecting and quantifying diastereomeric impurities?

  • Methodological Answer : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC-3) and hexane/isopropanol mobile phase resolves enantiomers. For diastereomers, tandem mass spectrometry (LC-MS/MS) coupled with collision-induced dissociation (CID) differentiates fragmentation patterns. Quantitation limits should adhere to ICH guidelines (<0.1% for impurities) .

Q. How does the compound’s stability vary under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C over 48 hours, monitored via UPLC-UV, assess degradation. The trifluoromethyl group may confer resistance to hydrolysis, but secondary amines are prone to oxidation—add antioxidants (e.g., ascorbic acid) to formulations if needed .

Q. What computational tools can predict interactions between this compound and neurological targets (e.g., dopamine receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of D2/D3 receptors (PDB: 6CM4) identifies binding poses. Molecular dynamics simulations (GROMACS) over 100 ns assess stability of hydrogen bonds between the amine group and Asp114/Ser193 residues. Free energy calculations (MM-PBSA) validate affinity predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine
Reactant of Route 2
2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine

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